molecular formula C23H26N4O B11580466 4-(4-{2,7,9-Trimethyl-5H,6H-pyrazolo[1,5-C]quinazolin-5-YL}phenyl)morpholine CAS No. 842965-66-6

4-(4-{2,7,9-Trimethyl-5H,6H-pyrazolo[1,5-C]quinazolin-5-YL}phenyl)morpholine

Cat. No.: B11580466
CAS No.: 842965-66-6
M. Wt: 374.5 g/mol
InChI Key: SBQFRJHOFILPAM-UHFFFAOYSA-N
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Description

4-(4-{2,7,9-Trimethyl-5H,6H-pyrazolo[1,5-C]quinazolin-5-YL}phenyl)morpholine is a complex organic compound that belongs to the class of pyrazoloquinazolines This compound is characterized by its unique structure, which includes a morpholine ring attached to a phenyl group, which is further connected to a pyrazoloquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{2,7,9-Trimethyl-5H,6H-pyrazolo[1,5-C]quinazolin-5-YL}phenyl)morpholine typically involves multi-step organic reactions. One common approach is the condensation of 2,7,9-trimethyl-5H,6H-pyrazolo[1,5-C]quinazoline with 4-bromophenylmorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-{2,7,9-Trimethyl-5H,6H-pyrazolo[1,5-C]quinazolin-5-YL}phenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding quinazoline derivatives.

    Reduction: Formation of reduced pyrazoloquinazoline derivatives.

    Substitution: Formation of substituted morpholine or phenyl derivatives.

Scientific Research Applications

4-(4-{2,7,9-Trimethyl-5H,6H-pyrazolo[1,5-C]quinazolin-5-YL}phenyl)morpholine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-{2,7,9-Trimethyl-5H,6H-pyrazolo[1,5-C]quinazolin-5-YL}phenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Hydroxyphenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one
  • 3,7,7-Trimethyl-4-(4-methylphenyl)-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one

Uniqueness

4-(4-{2,7,9-Trimethyl-5H,6H-pyrazolo[1,5-C]quinazolin-5-YL}phenyl)morpholine stands out due to its unique combination of a morpholine ring and a pyrazoloquinazoline core

Properties

CAS No.

842965-66-6

Molecular Formula

C23H26N4O

Molecular Weight

374.5 g/mol

IUPAC Name

4-[4-(2,7,9-trimethyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenyl]morpholine

InChI

InChI=1S/C23H26N4O/c1-15-12-16(2)22-20(13-15)21-14-17(3)25-27(21)23(24-22)18-4-6-19(7-5-18)26-8-10-28-11-9-26/h4-7,12-14,23-24H,8-11H2,1-3H3

InChI Key

SBQFRJHOFILPAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C3=CC(=NN3C(N2)C4=CC=C(C=C4)N5CCOCC5)C)C

Origin of Product

United States

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